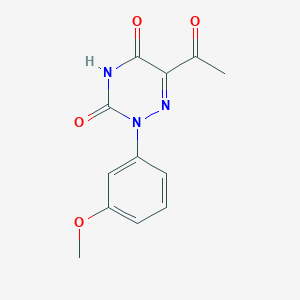

6-acetyl-2-(3-methoxyphenyl)-1,2,4-triazine-3,5(2H,4H)-dione

Description

6-Acetyl-2-(3-methoxyphenyl)-1,2,4-triazine-3,5(2H,4H)-dione is a synthetic triazine-dione derivative characterized by:

- Acetyl group at position 6: This electron-withdrawing substituent may influence electronic distribution and metabolic stability.

Properties

IUPAC Name |

6-acetyl-2-(3-methoxyphenyl)-1,2,4-triazine-3,5-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O4/c1-7(16)10-11(17)13-12(18)15(14-10)8-4-3-5-9(6-8)19-2/h3-6H,1-2H3,(H,13,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROVHUUUAHUWHID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=NN(C(=O)NC1=O)C2=CC(=CC=C2)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-acetyl-2-(3-methoxyphenyl)-1,2,4-triazine-3,5(2H,4H)-dione typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 3-methoxybenzaldehyde with acetylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized with cyanogen bromide to yield the desired triazine derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

6-acetyl-2-(3-methoxyphenyl)-1,2,4-triazine-3,5(2H,4H)-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The triazine ring can undergo substitution reactions with nucleophiles, such as amines or thiols, to form substituted triazine derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Oxidized triazine derivatives.

Reduction: Reduced triazine derivatives.

Substitution: Substituted triazine derivatives with various functional groups.

Scientific Research Applications

6-acetyl-2-(3-methoxyphenyl)-1,2,4-triazine-3,5(2H,4H)-dione has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-acetyl-2-(3-methoxyphenyl)-1,2,4-triazine-3,5(2H,4H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and reported activities of related triazine-dione derivatives:

Pharmacological and Metabolic Comparisons

DAAO Inhibition

- 11h and 11f: These derivatives exhibit potent DAAO inhibition (nanomolar IC50) due to the 6-hydroxy group, which mimics the substrate D-serine. The 2-position aromatic/alkyl substituents enhance binding affinity .

- Target Compound : The 6-acetyl group may reduce DAAO affinity compared to 6-hydroxy derivatives, as hydroxylation is critical for substrate mimicry. However, the 3-methoxyphenyl group could improve lipophilicity and target engagement.

Metabolic Stability

- 11h : Resists O-glucuronidation due to steric hindrance from the naphthylmethyl group, enhancing oral bioavailability .

- Target Compound : The acetyl group at position 6 may act as a prodrug (hydrolyzing to 6-hydroxy in vivo) or alter metabolic pathways compared to 11h.

Anticonvulsant Activity

- 6-(2-Amino-substituted phenyl) derivatives: These compounds show activity in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models, likely via modulation of sodium channels or GABAergic systems .

- Target Compound: The lack of an amino group and presence of acetyl/methoxyphenyl may shift activity away from anticonvulsant effects toward other targets.

Biological Activity

6-Acetyl-2-(3-methoxyphenyl)-1,2,4-triazine-3,5(2H,4H)-dione (CAS No. 338400-96-7) is a heterocyclic compound belonging to the triazine family. Its unique structure includes an acetyl group and a methoxyphenyl moiety, which contribute to its diverse biological activities. This article explores the compound's biological activity, focusing on its antimicrobial, anticancer, and enzyme inhibition properties.

- Molecular Formula : C₁₂H₁₁N₃O₄

- Molecular Weight : 261.23 g/mol

- Density : 1.40 g/cm³ (predicted)

- pKa : 5.48 (predicted)

Antimicrobial Activity

Research indicates that derivatives of triazine compounds exhibit significant antimicrobial properties. In a study assessing various derivatives, compounds related to this compound demonstrated notable activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis revealed that the presence of the methoxy group enhances antimicrobial efficacy.

| Compound | Activity Against Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| This compound | S. aureus | 16 µg/mL |

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines. In vitro studies have shown that it inhibits cell proliferation and induces apoptosis in cancer cells through mechanisms involving the modulation of specific signaling pathways.

Case Study: Inhibition of Cancer Cell Proliferation

A study evaluated the effects of this compound on human cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). The results indicated:

- IC50 Values :

- A549: 15 µM

- MCF-7: 10 µM

The compound's mechanism of action involves the inhibition of enzymes associated with cell cycle regulation and apoptosis.

Enzyme Inhibition

One of the significant biological activities of this compound is its ability to inhibit D-amino acid oxidase (DAAO), an enzyme linked to various neurodegenerative disorders. The compound's derivatives have been shown to possess low IC50 values in the nanomolar range for DAAO inhibition.

| Compound | Enzyme Target | IC50 Value |

|---|---|---|

| This compound | DAAO | 25 nM |

This inhibition suggests potential therapeutic applications for neuroprotection and treatment of schizophrenia.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The methoxy group enhances solubility and reactivity while the triazine ring confers stability. The compound may modulate enzyme activity directly or through competitive inhibition.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-acetyl-2-(3-methoxyphenyl)-1,2,4-triazine-3,5(2H,4H)-dione, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via cyclization of 4-amino acetophenone derivatives with trichloro-s-triazine under alkaline conditions (0°C, acetone/NaOH) . Alternatively, solvent-free condensation of substituted triazines with amines or thiols preserves functional groups like methylsulfanyl . One-pot methods using guanidine or N-acetylguanidine with nitriles are efficient for disubstituted triazines, achieving ~70–85% yields . Key variables include temperature (room temp vs. 110°C), solvent polarity, and stoichiometry of nucleophilic agents.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this triazine derivative?

- Methodological Answer :

- NMR : H/C NMR confirms substitution patterns (e.g., acetyl, methoxyphenyl groups) and monitors reaction progress .

- X-ray crystallography : Resolves bond lengths (e.g., C=O at 1.21–1.23 Å) and dihedral angles between the triazine core and aryl substituents, critical for understanding steric effects .

- Mass spectrometry : Validates molecular weight (e.g., [M+H] at m/z 315.08) and fragmentation patterns .

Q. How is the compound screened for biological activity in preclinical studies?

- Methodological Answer :

- Anticonvulsant assays : Maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests in rodent models, with ED values compared to reference drugs like phenytoin .

- Antimicrobial testing : Disk diffusion or microbroth dilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .

- Dose-response curves : IC values derived from enzyme inhibition assays (e.g., d-amino acid oxidase) using fluorometric or colorimetric substrates .

Advanced Research Questions

Q. What experimental designs are recommended to study environmental fate and ecotoxicology of this compound?

- Methodological Answer :

- Environmental partitioning : Use OECD 121 guidelines to measure log (octanol-water) and soil adsorption coefficients () .

- Biotic/abiotic degradation : Simulate hydrolysis (pH 4–9, 25–50°C) and photolysis (UV-Vis irradiation) with LC-MS/MS quantification .

- Ecotoxicology : Acute toxicity tests on Daphnia magna (48h LC) and algal growth inhibition (72h IC) under OECD 202/201 protocols .

Q. How can structure-activity relationships (SARs) be analyzed for triazine derivatives with varying substituents?

- Methodological Answer :

- Substituent variation : Compare 3-methoxyphenyl vs. 4-chlorophenyl or tert-butyl groups at position 2 using molecular docking (e.g., AutoDock Vina) to target enzymes like COX-2 or DAAO .

- QSAR modeling : Use Hammett constants () or Hansch parameters to correlate electronic effects of substituents (e.g., acetyl, methoxy) with bioactivity .

- Thermodynamic profiling : Differential scanning calorimetry (DSC) measures melting points and crystallinity, linking solid-state stability to activity .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

- Methodological Answer :

- Meta-analysis : Pool data from multiple studies (e.g., anticonvulsant ED values) and apply ANOVA to identify outliers or assay-specific variability .

- Standardized protocols : Re-test compounds under harmonized conditions (e.g., fixed MES current, animal strain) to isolate structural vs. methodological effects .

- Epistatic analysis : Evaluate synergies with adjuvants (e.g., carbamazepine) to clarify mechanisms masked in single-agent studies .

Q. How does crystallography inform drug design for triazine-based therapeutics?

- Methodological Answer :

- Hydrogen-bond networks : X-ray structures reveal interactions between the triazine dione moiety and protein targets (e.g., DAAO’s Arg-283), guiding optimization of H-bond donors/acceptors .

- Conformational rigidity : Compare torsion angles (e.g., C2-phenyl vs. C6-acetyl groups) to prioritize derivatives with reduced entropic penalties upon binding .

- Salt/cocrystal screening : Co-formulate with HCl or sodium acetate to enhance solubility without altering pharmacophore geometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.